Daturabietatriene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4bS,8R,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCPLBHSZGVMNG-YSIASYRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Daturabietatriene: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daturabietatriene, a tricyclic diterpene of the abietane (B96969) class, has been identified as a constituent of Datura metel Linn. This technical guide provides a comprehensive overview of the known natural source of this compound and a detailed, generalized protocol for its isolation. Due to the limited availability of a specific, published isolation procedure for this compound, this guide furnishes a robust, generalized methodology for the extraction and purification of abietane diterpenoids from plant matrices. The guide includes a summary of the compound's properties in a structured table and a visual representation of the isolation workflow to facilitate understanding and replication.
Introduction
This compound is a specific abietane diterpenoid isolated from the steam bark of Datura metel Linn., a plant belonging to the Solanaceae family.[1] Its chemical structure has been elucidated as 15,18-dihydroxyabietatriene.[1] While the genus Datura is well-known for its diverse array of secondary metabolites, including alkaloids and flavonoids, the presence of abietane diterpenoids like this compound is less commonly reported.[2][3] Diterpenoids, in general, are a class of natural products with a wide range of biological activities, making them of significant interest to the pharmaceutical and biotechnology industries. This guide aims to provide a technical framework for researchers interested in the isolation of this compound and related abietane diterpenoids.
Natural Source
The sole reported natural source of this compound is the steam bark of Datura metel Linn.[1] Datura metel is a species of flowering plant in the nightshade family Solanaceae and is known by various common names, including devil's trumpet and metel. While other parts of the Datura plant have been extensively studied for their chemical constituents, the steam bark has been specifically identified as the source of this particular abietane diterpenoid.
Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that detailed spectroscopic data from the primary literature is not widely available.
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| Systematic Name | 15,18-dihydroxyabietatriene | [1] |
| Natural Source | Steam bark of Datura metel Linn. | [1] |
| Chemical Formula | C20H30O2 | |
| CAS Number | 65894-41-9 |
Experimental Protocol: Isolation of this compound
The specific experimental protocol for the isolation of this compound from Datura metel is not detailed in publicly available literature. Therefore, a generalized protocol for the isolation of abietane diterpenoids from plant bark is provided below. This protocol is based on common phytochemical extraction and purification techniques for this class of compounds.
Plant Material Collection and Preparation
-
Collection: Collect fresh steam bark of Datura metel.
-
Drying: Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.
-
Grinding: Grind the dried bark into a coarse powder using a mechanical grinder.
Extraction
-
Solvent Extraction: Perform exhaustive extraction of the powdered bark using a Soxhlet apparatus with a suitable solvent such as methanol (B129727) or ethanol. The choice of solvent is critical and should be based on the polarity of the target compound.
-
Solvent Removal: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation
-
Liquid-Liquid Partitioning: Suspend the crude extract in a mixture of methanol and water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol). This step separates compounds based on their differential solubility. Diterpenoids are typically found in the less polar fractions (chloroform and ethyl acetate).
-
Fraction Concentration: Concentrate each fraction using a rotary evaporator.
Chromatographic Purification
-
Column Chromatography: Subject the fraction containing the target compound to column chromatography over silica (B1680970) gel.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. Start with a low polarity mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Further Purification: Combine fractions containing the compound of interest and subject them to further purification steps as needed. This may include repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC).
Structure Elucidation
The structure of the isolated pure compound should be confirmed using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
Conclusion
This compound represents an interesting, yet understudied, abietane diterpenoid from Datura metel. This guide provides the currently available information on its natural source and a robust, generalized protocol for its isolation, which can be adapted by researchers in the field of natural product chemistry and drug discovery. Further investigation into the specific isolation of this compound and its biological activities is warranted to fully explore its therapeutic potential.
References
Daturabietatriene: A Technical Guide to its Discovery, Chemistry, and Potential Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daturabietatriene is a naturally occurring tricyclic diterpene that represents a departure from the more extensively studied tropane (B1204802) alkaloids characteristic of the Datura genus. First isolated from the stem bark of Datura metel Linn., this compound, structurally identified as 15,18-dihydroxyabietatriene, belongs to the abietane (B96969) class of diterpenoids. While research specifically focused on this compound remains limited, the broader family of abietane diterpenes is recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, a plausible experimental protocol for its isolation and characterization, and an exploration of its potential pharmacological relevance based on the activities of structurally related compounds. Diagrams illustrating the experimental workflow and a potential signaling pathway are provided to support further research and drug development efforts.
Discovery and History
This compound was first reported in scientific literature in 1996 by Mohd. Ali and Mohd. Shuaib in the Indian Journal of Pharmaceutical Sciences. Their work documented the isolation and characterization of this novel compound from the steam bark of Datura metel Linn., a plant species well-known for its rich content of tropane alkaloids. The discovery of this compound was significant as it expanded the known phytochemical profile of Datura metel beyond alkaloids to include diterpenoids.
The structural elucidation of this compound identified it as 15,18-dihydroxyabietatriene. This finding placed it within the abietane class of diterpenes, a group of natural products with a characteristic three-ring carbocyclic skeleton. While the initial discovery did not include an extensive evaluation of its biological activity, the known pharmacological properties of other abietane diterpenes have prompted interest in its potential therapeutic applications.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is fundamental for its identification, characterization, and synthesis.
| Property | Value |
| Chemical Formula | C20H30O2 |
| Molecular Weight | 302.5 g/mol |
| CAS Number | 65894-41-9 |
| Class | Tricyclic Diterpene (Abietane) |
| Structure | 15,18-dihydroxyabietatriene |
Experimental Protocols
While the full text of the original isolation paper is not widely available, a standard and plausible methodology for the extraction and purification of this compound from Datura metel stem bark can be reconstructed based on established phytochemical techniques for isolating diterpenes.
Plant Material Collection and Preparation
-
Collection: The stem bark of Datura metel is collected and authenticated by a plant taxonomist.
-
Preparation: The collected bark is washed, shade-dried, and then coarsely powdered using a mechanical grinder.
Extraction
-
The powdered stem bark (approximately 1 kg) is subjected to Soxhlet extraction with methanol (B129727) for 48 hours.
-
The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Isolation
-
The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
The resulting fractions are concentrated, and the ethyl acetate fraction, which is likely to contain diterpenes, is selected for further purification.
-
The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel (60-120 mesh).
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized with an appropriate spraying reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Fractions showing similar TLC profiles are pooled, and those containing the compound of interest are further purified by preparative TLC or repeated column chromatography to yield pure this compound.
Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (COSY, HSQC, HMBC) are employed to establish the connectivity of protons and carbons, confirming the abietane skeleton and the positions of the hydroxyl groups.
Potential Pharmacological Significance and Signaling Pathways
Specific biological activity data for this compound is scarce. However, the abietane diterpene class of compounds is known to exhibit a range of pharmacological effects. Many abietane diterpenes have demonstrated significant antimicrobial, anti-inflammatory, and cytotoxic activities.
For instance, related compounds have been shown to inhibit the growth of various cancer cell lines and display activity against a spectrum of bacteria and fungi. The anti-inflammatory properties of some abietane diterpenes are attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. It is plausible that this compound may share some of these biological activities. Further research is warranted to explore the pharmacological potential of this specific diterpene.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and characterization of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.
Methodological & Application
Application Notes and Protocols for the Extraction of Daturabietatriene from Datura stramonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Datura stramonium, a member of the Solanaceae family, is renowned for its rich profile of secondary metabolites, including tropane (B1204802) alkaloids and various terpenoids. Among these, daturabietatriene (B27229), a tricyclic diterpene, has been identified. While the isolation of this compound has been reported from the stem bark of the closely related species Datura metel, this protocol outlines a comprehensive procedure for its extraction from Datura stramonium, adapted from established methods for diterpene isolation from plant materials. This document provides detailed experimental protocols, quantitative data for key extraction parameters, and a visual representation of the experimental workflow to guide researchers in the efficient isolation and purification of this compound.
Data Presentation
The following tables summarize key quantitative parameters for the extraction of diterpenes from plant materials. These values are indicative and may require optimization for the specific biomass of Datura stramonium.
Table 1: Solvent Selection and Extraction Ratios
| Solvent System | Plant Material to Solvent Ratio (w/v) | Typical Yield Range (%) | Reference |
| n-Hexane | 1:10 | 0.5 - 2.0 | General Knowledge |
| Ethyl Acetate (B1210297) | 1:10 | 1.0 - 3.5 | General Knowledge |
| Ethanol | 1:15 | 2.0 - 5.0 | General Knowledge |
| Chloroform:Methanol (2:1) | 1:12 | 1.5 - 4.0 | General Knowledge |
Table 2: Maceration and Soxhlet Extraction Parameters
| Parameter | Maceration | Soxhlet Extraction |
| Temperature | Room Temperature (20-25°C) | Boiling point of the solvent |
| Duration | 48 - 72 hours | 6 - 8 hours |
| Agitation | Intermittent shaking | Continuous |
Table 3: Column Chromatography Parameters for Purification
| Parameter | Value/Type |
| Stationary Phase | Silica (B1680970) Gel (60-120 mesh) |
| Mobile Phase Gradient | n-Hexane:Ethyl Acetate (9:1 to 1:1) |
| Column Dimensions | 50 cm length x 3 cm diameter |
| Flow Rate | 2-3 mL/min |
Experimental Protocols
This section details the step-by-step methodology for the extraction and purification of this compound from Datura stramonium.
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy stem bark of Datura stramonium.
-
Authentication: Ensure proper botanical identification of the plant material.
-
Washing and Drying: Wash the collected stem bark thoroughly with distilled water to remove any dirt and debris. Air-dry the material in the shade at room temperature for 7-10 days or until it becomes brittle.
-
Grinding: Grind the dried stem bark into a coarse powder using a mechanical grinder. Sieve the powder to obtain a uniform particle size (e.g., 40-60 mesh).
Extraction of this compound
-
Soxhlet Extraction:
-
Accurately weigh approximately 100 g of the powdered plant material.
-
Place the powdered material in a thimble and insert it into a Soxhlet apparatus.
-
Add 1 L of n-hexane to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon tube becomes colorless.
-
After extraction, allow the apparatus to cool down.
-
-
Solvent Evaporation:
-
Transfer the n-hexane extract to a rotary evaporator.
-
Concentrate the extract under reduced pressure at a temperature of 40-45°C until a crude, semi-solid residue is obtained.
-
Purification of this compound by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column (50 cm x 3 cm) with the silica gel slurry, ensuring no air bubbles are trapped.
-
Wash the packed column with n-hexane until the silica gel is well-settled.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of n-hexane.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.
-
Carefully load this powder onto the top of the prepared silica gel column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 n-hexane:ethyl acetate).
-
Collect fractions of 20-25 mL in labeled test tubes.
-
Fraction Analysis and Compound Identification
-
Thin-Layer Chromatography (TLC):
-
Monitor the collected fractions using TLC on silica gel plates.
-
Use a mobile phase of n-hexane:ethyl acetate (e.g., 8:2).
-
Visualize the spots under UV light (254 nm) and by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pool the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or fractions with similar TLC profiles.
-
-
Compound Characterization:
-
Combine the purified fractions and evaporate the solvent to obtain the isolated compound.
-
Subject the purified compound to spectroscopic analysis (e.g., NMR, IR, and Mass Spectrometry) to confirm its structure as this compound.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Application Notes and Protocols: A Proposed Total Synthesis of Daturabietatriene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daturabietatriene is a tricyclic diterpene isolated from the steam bark of Datura metel Linn.[1] While its biological activities are still under extensive investigation, related abietane (B96969) diterpenoids are known to possess a wide range of pharmacological properties, including antibacterial, antioxidant, and anti-inflammatory activities.[2][3] To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed synthetic strategy to access this natural product, providing a detailed retrosynthetic analysis and hypothetical experimental protocols for its construction. The proposed synthesis will enable further investigation of its biological properties and the development of novel therapeutic agents.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is presented below. The strategy hinges on the construction of the key tricyclic hydrophenanthrene core, a common feature in abietane diterpenes.
The proposed disconnection of this compound (1) first involves the late-stage functionalization of the aromatic C-ring to install the hydroxyl and methoxy (B1213986) groups. A key transformation in the retrosynthesis is a Friedel-Crafts-type cyclization to form the C-ring, leading back to a bicyclic precursor (2). This intermediate can be envisioned to arise from a Diels-Alder reaction, a powerful strategy for the construction of six-membered rings.[4][5][6][7] This approach disconnects the molecule into a substituted diene (3) and a dienophile (4), which can be derived from simpler, commercially available starting materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 3. Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diels–Alder Based Approach to Prenyleudesmane Diterpenoids - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of Diterpenoids, with Dehydroabietic Acid as a Representative Compound
A Note on "Daturabietatriene": Initial literature and database searches did not yield specific information for a compound named "this compound." It is possible that this is a novel or less-common compound, or a variation in nomenclature. The protocols and data presented here are based on the purification of dehydroabietic acid , a structurally related and well-characterized tricyclic diterpenoid resin acid.[1][2] These methods are broadly applicable to other diterpenoids with similar physicochemical properties.
Introduction
Diterpenoids are a large and diverse class of natural products with a wide range of biological activities, making them of significant interest in drug discovery and development.[3] Dehydroabietic acid (DAA), for instance, has demonstrated anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] The effective purification of these compounds from crude natural extracts or synthetic reaction mixtures is a critical step in their study and utilization. This document provides detailed protocols for the purification of dehydroabietic acid, a representative diterpenoid, using column chromatography and high-performance liquid chromatography (HPLC), followed by crystallization for final polishing.
Overview of the Purification Workflow
The general workflow for the purification of a diterpenoid like dehydroabietic acid from a crude extract involves a multi-step process to remove impurities and isolate the target compound at high purity. The process typically begins with a preliminary separation using column chromatography, followed by a high-resolution purification step using HPLC. The final step often involves crystallization to obtain a highly pure, crystalline solid.
Caption: A typical experimental workflow for the purification of diterpenoids.
Experimental Protocols
This protocol is designed for the initial purification of a crude extract to enrich the diterpenoid of interest.
Materials:
-
Crude diterpenoid extract
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Glass column with stopcock
-
Cotton or glass wool
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Securely mount the glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring even packing. Tap the column gently to dislodge any air bubbles.[7]
-
Drain the excess solvent until it is level with the top of the silica gel.[8]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane).
-
Carefully load the sample onto the top of the silica gel bed.[8]
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate). This is known as gradient elution.[8]
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting a small amount of each fraction on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the target diterpenoid with a similar purity profile.[9]
-
This protocol is for the fine purification of the enriched diterpenoid fraction obtained from column chromatography.
Materials:
-
Enriched diterpenoid fraction
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (optional, for peak shape improvement)
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Analytical HPLC system for purity analysis
Procedure:
-
Sample Preparation:
-
Evaporate the solvent from the pooled fractions from Protocol 3.1.
-
Dissolve the residue in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Separation:
-
Equilibrate the preparative C18 column with the mobile phase (e.g., 85:15 methanol:water).[10]
-
Inject the sample onto the column.
-
Run the separation under isocratic or gradient conditions, monitoring the eluent with a UV detector (e.g., at 254 nm).[11]
-
Collect the fractions corresponding to the peak of the target diterpenoid using a fraction collector.
-
-
Purity Analysis:
-
Analyze a small aliquot of the collected fraction using an analytical HPLC system to confirm the purity of the isolated compound.[11]
-
Crystallization is used to obtain the final product in a highly pure, crystalline form.
Materials:
-
Purified diterpenoid from HPLC
-
Recrystallization solvent (e.g., methanol, ethanol)[12]
-
Heating plate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolution:
-
Dissolve the purified diterpenoid in a minimal amount of a suitable hot solvent (e.g., methanol).[12]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the purification of dehydroabietic acid from a crude plant extract.
Table 1: Optimization of Column Chromatography Elution
| Mobile Phase (Hexane:Ethyl Acetate) | Yield of DAA (%) | Purity of DAA (%) |
| 98:2 | 15 | 65 |
| 95:5 | 45 | 80 |
| 90:10 | 25 | 75 |
| 85:15 | 10 | 60 |
Table 2: Optimization of Preparative HPLC Conditions
| Mobile Phase (Methanol:Water) | Flow Rate (mL/min) | Yield of DAA (%) | Purity of DAA (%) |
| 80:20 | 10 | 92 | 95.5 |
| 85:15 | 10 | 95 | 98.1 |
| 90:10 | 10 | 93 | 97.8 |
| 85:15 | 15 | 90 | 96.5 |
Table 3: Summary of a Multi-Step Purification of Dehydroabietic Acid
| Purification Step | Starting Mass (mg) | Final Mass (mg) | Purity (%) | Overall Yield (%) |
| Crude Extract | 1000 | 1000 | ~20 | 100 |
| Column Chromatography | 1000 | 250 | 80 | 25 |
| Preparative HPLC | 250 | 180 | 98.1 | 18 |
| Crystallization | 180 | 165 | >99.5 | 16.5 |
Biological Activity and Signaling Pathway
Dehydroabietic acid has been shown to possess anti-inflammatory properties by suppressing key signaling pathways.[4][13] One such pathway involves the inhibition of Src, Syk, and TAK1 kinases, which are crucial mediators in the NF-κB and AP-1 signaling cascades that lead to the expression of pro-inflammatory genes.[4][13]
Caption: Inhibitory effect of Dehydroabietic Acid on inflammatory signaling pathways.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Customizable Approach for the Enzymatic Production and Purification of Diterpenoid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Information on the Mechanism of Action of Daturabietatriene is Not Currently Available in Scientific Literature
For the attention of: Researchers, scientists, and drug development professionals.
Following a comprehensive search of scientific databases and literature, it has been determined that there are no published studies detailing the mechanism of action for the compound Daturabietatriene .
While this compound has been identified as a tricyclic diterpene isolated from the steam bark of Datura metel Linn., and its structure elucidated as 15, 18-dihydroxyabietatriene, there is a notable absence of research into its specific biological activities and pharmacological mechanisms.
The broader genus Datura is well-documented for its rich content of bioactive compounds, particularly tropane (B1204802) alkaloids such as atropine (B194438) and scopolamine, which have well-established mechanisms of action.[1][2][3] Additionally, various extracts from Datura species have been investigated for a range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.[1]
However, this body of research does not extend to the specific compound this compound. Consequently, the fundamental data required to construct detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for its mechanism of action are not available.
The development of detailed application notes and protocols for this compound is not feasible at this time due to the lack of primary research on its mechanism of action. Further investigation into the bioactivity and pharmacological properties of this compound is necessary before such documentation can be created. Researchers interested in this compound would need to conduct foundational studies to determine its biological targets and signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Daturabietatriene Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Daturabietatriene (15,18-dihydroxyabietatriene), a tricyclic diterpene found in Datura metel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural source is it commonly extracted?
A1: this compound is a tricyclic diterpene with the chemical structure 15,18-dihydroxyabietatriene. It has been isolated from the steam bark of Datura metel Linn.
Q2: Which solvents are most effective for extracting this compound and similar abietane (B96969) diterpenes?
A2: The choice of solvent is critical for efficient extraction. Abietane diterpenoids are lipophilic compounds, making non-polar and semi-polar solvents generally effective. Methanol (B129727) has been shown to be one of the best solvents for extracting diterpenoid lactones.[1][2] A mixture of hexane (B92381) and acetone (B3395972) (1:1 v/v) has also been identified as optimal for terpenoid extraction from pine samples.[3] For abietane diterpenes from Salvia officinalis, petroleum ether has been successfully used.[4]
Q3: What are the key parameters that influence the extraction yield of this compound?
A3: Several factors significantly impact the extraction yield of diterpenes. These include:
-
Solvent Type and Polarity: The solvent must effectively solubilize the target compound.
-
Temperature: Higher temperatures can increase solubility and extraction kinetics, but may also lead to the degradation of thermolabile compounds.[5]
-
Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the target compound. However, prolonged extraction times can also lead to degradation.
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can enhance extraction efficiency but may also dilute the extract, requiring more energy for solvent removal.
-
Particle Size of Plant Material: Smaller particle sizes increase the surface area available for solvent interaction, leading to better extraction yields.[4]
-
Extraction Method: The chosen technique (e.g., Soxhlet, maceration, ultrasound-assisted extraction) will have a significant impact on efficiency and yield.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, DAD, or MS) is a robust and widely used method for the quantification of diterpenes and other phytochemicals.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of terpenoids, though derivatization may be required for non-volatile compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The solvent may not have the optimal polarity to dissolve this compound. 2. Insufficient Extraction Time: The solvent may not have had enough time to penetrate the plant material. 3. Inadequate Grinding of Plant Material: Large particle size reduces the surface area for extraction. 4. Low Concentration in Source Material: The plant material itself may have a low concentration of the target compound due to factors like geographical location or harvest time. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, and their mixtures). A 1:1 hexane/acetone mixture is often a good starting point for terpenoids.[3] 2. Time Optimization: Perform a time-course study to determine the optimal extraction duration (e.g., 1, 3, 6, 12, 24 hours).[9][10] 3. Particle Size Reduction: Grind the plant material to a fine powder (e.g., 20-40 mesh) to increase surface area.[11] 4. Source Material Verification: If possible, analyze a small sample of the source material to confirm the presence and approximate concentration of this compound. |
| Co-extraction of Impurities | 1. Solvent with Low Selectivity: The chosen solvent may be dissolving a wide range of other compounds along with this compound. 2. High Extraction Temperature: Elevated temperatures can lead to the extraction of undesirable compounds. | 1. Solvent System Refinement: Use a solvent system with higher selectivity. Stepwise extraction with solvents of increasing polarity (e.g., starting with hexane, then ethyl acetate, then methanol) can help in fractionating the extract. 2. Temperature Control: Optimize the extraction temperature. For some diterpenes, lower temperatures can provide a cleaner extract.[11] 3. Post-Extraction Cleanup: Employ chromatographic techniques like column chromatography or solid-phase extraction (SPE) to purify the crude extract. |
| Degradation of this compound | 1. High Extraction Temperature: Diterpenes can be thermolabile. 2. Prolonged Extraction Time: Extended exposure to heat and solvent can cause degradation. 3. Exposure to Light or Air: Some phytochemicals are sensitive to oxidation or photodegradation. | 1. Use of Milder Extraction Methods: Consider non-thermal methods like ultrasound-assisted extraction (UAE) or maceration at room temperature. 2. Time Optimization: Determine the shortest extraction time that provides a reasonable yield. 3. Protect from Light and Air: Conduct the extraction in amber glassware and consider using an inert atmosphere (e.g., nitrogen) if the compound is known to be sensitive to oxidation. Store extracts at low temperatures (-20°C) in the dark.[10] |
| Inconsistent Results | 1. Variability in Source Material: The chemical composition of plants can vary depending on genetics, growing conditions, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in solvent volume, temperature, or time can lead to different results. 3. Inaccurate Quantification: Issues with the analytical method can lead to unreliable data. | 1. Standardize Source Material: If possible, use plant material from a single, well-characterized batch. 2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and documented for each experiment. 3. Method Validation: Validate your analytical method for linearity, accuracy, precision, and selectivity.[6] |
Data on Diterpene Extraction Yields
The following tables summarize quantitative data from studies on the extraction of various diterpenes, which can serve as a reference for optimizing this compound extraction.
Table 1: Effect of Solvent on Diterpenoid Lactone Extraction from Andrographis paniculata
| Solvent | Polarity Index (PI) | Hildebrand Solubility Parameter (δ) | Extract Yield (%) | Andrographolide Content (mg/g extract) |
| Methanol 100% | 6.6 | 14.45 | 31.22 | 1.07 x 10² |
| Methanol 75% | 7.2 | - | 38.08 | 1.04 x 10² |
| Methanol 50% | 7.8 | - | 37.99 | 0.88 x 10² |
| Ethanol 100% | 5.2 | 12.90 | 33.15 | 1.01 x 10² |
| Ethanol 75% | 6.2 | - | 35.72 | 0.87 x 10² |
| Ethanol 50% | 7.1 | - | 40.20 | 0.54 x 10² |
| Acetone 70% | 6.5 | - | 24.00 | 0.89 x 10² |
Data adapted from a study on Andrographis paniculata leaves.[1]
Table 2: Comparison of Diterpene Extraction Yields from Coffee Beans by Roasting Level
| Roasting Level | Total Diterpene Content (% w/w) |
| Green | 0.8 |
| Light Roast | 1.0 |
| Medium Roast | 1.3 |
| Dark Roast | 0.74 |
Data represents total diterpenes (cafestol and kahweol) from Arabica coffee beans.[12]
Experimental Protocols
Protocol 1: General Purpose Soxhlet Extraction for Abietane Diterpenes
This protocol is a general guideline and should be optimized for this compound.
-
Preparation of Plant Material:
-
Dry the Datura metel steam bark at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material to a fine powder (20-40 mesh).
-
-
Soxhlet Extraction:
-
Accurately weigh about 10-20 g of the powdered plant material and place it in a cellulose (B213188) thimble.
-
Place the thimble in the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent (e.g., methanol or a 1:1 hexane/acetone mixture) to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle.
-
Allow the extraction to proceed for 6-8 hours, ensuring a consistent cycle of solvent siphoning.
-
-
Solvent Removal:
-
After extraction, cool the apparatus and dismantle it.
-
Remove the solvent from the extract using a rotary evaporator under reduced pressure at a temperature below 45°C.
-
-
Drying and Quantification:
-
Dry the resulting crude extract in a vacuum oven to remove any residual solvent.
-
Weigh the dried extract to determine the total yield.
-
Redissolve a known amount of the extract in a suitable solvent for quantification by HPLC or GC-MS.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Thermosensitive Diterpenes
-
Preparation of Plant Material:
-
Prepare the dried and powdered Datura metel steam bark as described in Protocol 1.
-
-
Ultrasonic Extraction:
-
Place 10 g of the powdered material in an Erlenmeyer flask.
-
Add a specific volume of the chosen solvent (e.g., 100 mL for a 1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-40°C).
-
-
Filtration and Solvent Removal:
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and remove the solvent using a rotary evaporator as described in Protocol 1.
-
-
Drying and Quantification:
-
Dry the extract and quantify the this compound content as described above.
-
Visualizations
Caption: General workflow for this compound extraction.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceasia.org [scienceasia.org]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A Validated Method for Quantification of Dolutegravir Using Ultra Performance Liquid Chromatography Coupled With UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Development of Analytical Method for the Quantitation of Monoclonal Antibodies Solutions via Raman Spectroscopy: The Case of Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 12. Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Daturabietatriene Synthesis
Welcome to the technical support center for Daturabietatriene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound and other abietane (B96969) diterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the abietane core of this compound?
A1: The synthesis of the abietane skeleton, characteristic of this compound, often commences from readily available chiral precursors. A common strategy involves utilizing natural products that already contain a portion of the desired polycyclic framework. Alternatively, total synthesis approaches may start from simpler cyclic ketones or aromatic compounds that are elaborated through a series of cyclization and functional group manipulation steps.
Q2: I am experiencing low yields in the key cyclization step to form the tricyclic abietane core. What are the potential causes and solutions?
A2: Low yields in the cyclization step, often an intramolecular Friedel-Crafts type reaction, are a common challenge in diterpene synthesis.[1][2][3] Potential causes include:
-
Inadequate Lewis Acid Activation: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, SnCl₄, TiCl₄) are critical. Ensure the Lewis acid is fresh and anhydrous. Optimization of the amount of Lewis acid is necessary to avoid side reactions.
-
Substrate Decomposition: Abietane precursors can be sensitive to strong acidic conditions, leading to undesired rearrangements or decomposition. Consider using milder Lewis acids or performing the reaction at lower temperatures.
-
Steric Hindrance: The conformation of the cyclization precursor can significantly impact the reaction's success.[1] Computational modeling may help in designing a precursor with a more favorable pre-cyclization conformation.
-
Solvent Effects: The polarity of the solvent can influence the stability of the cationic intermediates. Experiment with a range of anhydrous solvents, from nonpolar (e.g., dichloromethane (B109758), 1,2-dichloroethane) to more polar options.
Q3: I am observing the formation of multiple isomers during the synthesis. How can I improve the stereoselectivity?
A3: Achieving high stereoselectivity is a significant hurdle in the synthesis of complex natural products like this compound.[4] Strategies to improve stereocontrol include:
-
Chiral Auxiliaries: Employing a chiral auxiliary on the precursor molecule can direct the stereochemical outcome of key bond-forming reactions.
-
Substrate-Controlled Diastereoselection: The inherent chirality of the starting material or an early intermediate can be leveraged to control the stereochemistry of subsequent steps.
-
Catalyst-Controlled Stereoselection: Utilize chiral catalysts or reagents that can induce asymmetry in the product.
-
Strategic Reaction Sequencing: The order in which chiral centers are introduced can be critical. Careful planning of the synthetic route is essential.
Q4: What are the recommended methods for the purification of this compound and its intermediates?
A4: The purification of diterpenoids like this compound typically involves a combination of chromatographic techniques.[5][6][7][8] Given their often similar polarities, a multi-step purification strategy is common:
-
Flash Column Chromatography: This is the primary method for separating the target compound from reaction byproducts and excess reagents. A range of stationary phases (silica gel, alumina) and solvent systems (hexanes/ethyl acetate, dichloromethane/methanol) can be employed.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, reversed-phase or normal-phase preparative HPLC is often necessary.
-
Crystallization: If the compound is a solid, crystallization can be a highly effective method for achieving excellent purity.
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient Lewis acid or low reaction temperature. | Increase the molar equivalents of the Lewis acid. Gradually increase the reaction temperature while monitoring for decomposition. |
| Formation of polymeric material | Lewis acid is too harsh, or the concentration is too high. | Switch to a milder Lewis acid (e.g., SnCl₄, BF₃·OEt₂). Perform the reaction at a lower concentration. |
| Isomerization of the product | The reaction is run for too long, or the temperature is too high. | Reduce the reaction time. Perform the reaction at a lower temperature. |
| Dehydration or elimination byproducts | Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
Problem 2: Poor Stereoselectivity in a Key Reaction
| Symptom | Possible Cause | Suggested Solution |
| Formation of a nearly 1:1 mixture of diastereomers | Insufficient facial bias in the substrate or transition state. | Introduce a bulky protecting group to block one face of the molecule. Change the solvent to influence the transition state geometry. |
| Incorrect diastereomer is the major product | The chosen chiral auxiliary or catalyst has the wrong stereochemistry. | Use the enantiomer of the chiral auxiliary or catalyst. |
| Epimerization of a chiral center | The reaction conditions are too harsh (e.g., strongly acidic or basic). | Use milder reaction conditions. Protect sensitive functional groups. |
Experimental Protocols
General Protocol for Intramolecular Friedel-Crafts Cyclization for Abietane Core Synthesis
This protocol is a generalized procedure and requires optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous solvent (e.g., dichloromethane) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solvent to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., aluminum chloride or tin tetrachloride) to the cooled solvent. Stir the mixture until the Lewis acid is fully dissolved or suspended.
-
Substrate Addition: Dissolve the cyclization precursor in a small amount of the anhydrous solvent and add it dropwise to the Lewis acid solution over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a similar quenching agent at a low temperature.
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low cyclization yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Expanding the Landscape of Diterpene Structural Diversity through Stereochemically Controlled Combinatorial Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Customizable Approach for the Enzymatic Production and Purification of Diterpenoid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Terpenoids | Buchi.com [cloud.infohub.buchi.com]
Technical Support Center: Daturabietatriene Isomer Separation
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Daturabietatriene and related abietane-type diterpene isomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the HPLC resolution of this compound isomers?
The resolution (Rs) of chromatographic peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[1]
-
Efficiency (N): Refers to the narrowness of the peaks. Higher efficiency, often achieved with longer columns or columns packed with smaller particles, leads to sharper peaks that are easier to resolve.[1]
-
Selectivity (α): This is the most critical factor for isomer separation and represents the ability of the chromatographic system to distinguish between two analytes.[1] It is heavily influenced by the choice of stationary phase (column chemistry), mobile phase composition, and temperature.[1]
-
Retention Factor (k): Also known as capacity factor, this is a measure of how long an analyte is retained on the column. Optimal resolution is typically achieved with k values between 2 and 10.
Q2: Should I use reversed-phase (RP) or normal-phase (NP) HPLC for separating these isomers?
Both modes can be effective, but the choice depends on the specific isomers and available resources.
-
Reversed-Phase (RP-HPLC): This is the most common starting point. It uses a non-polar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol (B129727)/water). RP-HPLC is excellent for separating compounds based on differences in hydrophobicity.[2] For abietane-type diterpenes, which are structurally similar, standard C18 columns may offer limited selectivity.[3] Columns with different selectivities, such as those with phenyl-based stationary phases that promote π-π interactions, can be more effective for aromatic isomers.[4][5]
-
Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[6] NP-HPLC can be highly effective for separating structural isomers where small differences in the spatial arrangement of polar functional groups can be exploited.[7][8] However, it can be more sensitive to water content in the mobile phase, potentially leading to retention time variability.[8]
Q3: My this compound isomers are co-eluting. How can I improve selectivity (α)?
Improving selectivity is key to resolving closely eluting isomers.[4]
-
Change Mobile Phase Organic Modifier: Switching between acetonitrile and methanol can alter selectivity because they have different interactions with analytes.[9]
-
Modify Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can dramatically change retention and selectivity.[9][10] Since abietane (B96969) diterpenes can contain carboxylic acid groups, operating at a pH that suppresses ionization (e.g., adding 0.1% formic acid) can improve peak shape and resolution.[7][10]
-
Change Stationary Phase: If a C18 column provides poor resolution, consider a phenyl-hexyl or biphenyl (B1667301) phase to leverage π-π interactions with the aromatic rings of the isomers.[4][8] For particularly difficult separations, specialized columns like those with pyrenylethyl (PYE) or nitrophenylethyl (NPE) groups offer unique charge-transfer and dipole-dipole interactions.[5]
-
Adjust Temperature: Changing the column temperature affects selectivity.[1] Running separations at different temperatures (e.g., 25°C, 40°C, 50°C) can sometimes resolve co-eluting peaks.[1]
Troubleshooting Guide
Issue 1: Poor Resolution Between Isomer Peaks
If your chromatogram shows overlapping or poorly separated peaks, follow this systematic approach.
// Nodes start [label="Problem:\nPoor Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; peak_shape [label="Assess Peak Shape", fillcolor="#FBBC05", fontcolor="#202124"]; mobile_phase [label="Optimize Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_eval [label="Evaluate Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Peak Shape Branch broad [label="Peaks Broad or Tailing?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; fix_shape [label="Address Peak Shape Issues:\n- Reduce sample load\n- Match sample solvent to mobile phase\n- Check for column voids/contamination", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Mobile Phase Branch good_shape [label="Peaks are Sharp", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_strength [label="Adjust Solvent Strength\n(e.g., increase aqueous %)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_type [label="Change Organic Solvent\n(ACN ↔ MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Vary Column Temperature\n(e.g., 30°C to 50°C)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Column Branch no_improvement [label="Resolution Still Poor", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; change_phase [label="Change Stationary Phase\n(e.g., C18 → Phenyl-Hexyl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; longer_column [label="Increase Column Length or\nUse Smaller Particles", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> peak_shape; peak_shape -> broad; broad -> fix_shape [label="Yes"]; broad -> good_shape [label="No"]; good_shape -> mobile_phase; mobile_phase -> solvent_strength -> solvent_type -> temp; temp -> no_improvement; no_improvement -> column_eval; column_eval -> change_phase; column_eval -> longer_column; } }
Caption: A flowchart for systematically troubleshooting poor HPLC resolution.
Issue 2: Peak Tailing or Fronting
Poor peak shape is a common cause of reduced resolution.[4]
-
Cause: Column Overload.
-
Cause: Secondary Interactions. Abietane-type acids can interact with active sites on the silica (B1680970) packing.
-
Solution: Add a competing acid, like 0.1% formic or acetic acid, to the mobile phase to saturate these sites and improve peak symmetry.[10]
-
-
Cause: Sample Solvent Mismatch. Dissolving the sample in a solvent much stronger than the mobile phase can cause distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4]
-
-
Cause: Column Degradation or Contamination.
Issue 3: Inconsistent Retention Times
Fluctuations in retention time can compromise data quality.
-
Cause: Inadequate Column Equilibration.
-
Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before starting the analysis, especially when using additives like ion-pairing agents.[10]
-
-
Cause: Mobile Phase Instability.
-
Solution: Ensure mobile phase components are accurately measured and well-mixed. Use high-purity solvents and ensure adequate degassing to prevent bubble formation.[11]
-
-
Cause: Temperature Fluctuations.
-
Solution: Use a column thermostat to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[1]
-
-
Cause: HPLC System Issues.
Data & Method Parameters
The following tables summarize typical starting conditions for the separation of abietane-type diterpene isomers based on published methods. These should be used as a starting point for method development.
Table 1: Recommended Reversed-Phase HPLC Conditions
| Parameter | Condition 1: General Screening | Condition 2: Enhanced Selectivity |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 60% B to 95% B over 15 min | 70% B to 100% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 35°C |
| Detection (UV) | 240 nm, 268 nm, or 282 nm[13] | 240 nm, 268 nm, or 282 nm[13] |
| Injection Volume | 10 µL | 10 µL |
Table 2: Comparison of Stationary Phases for Isomer Separation
| Stationary Phase | Primary Interaction | Best For | Potential Drawbacks |
| C18 (ODS) | Hydrophobic | General purpose, separating by polarity/hydrophobicity. | May have low selectivity for structurally similar isomers.[3] |
| Phenyl-Hexyl / Biphenyl | π-π interactions, hydrophobic | Positional isomers, compounds with aromatic rings.[4][8] | May be less retentive for non-aromatic compounds. |
| Polar-Embedded | Hydrophobic, H-bonding | Polar isomers, provides alternative selectivity to C18.[8] | Can have different stability profiles depending on pH. |
| Chiral Phases | Chiral recognition | Enantiomers (mirror-image isomers).[4][14] | Not necessary for diastereomers or positional isomers; expensive.[3] |
Experimental Protocols
Protocol 1: General Method Development Workflow for this compound Isomers
This protocol outlines a systematic approach to developing a robust separation method.
// Nodes start [label="1. Define Goal\n(e.g., baseline resolution of isomers)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; col_select [label="2. Select Initial Column\n(Start with C18 or Phenyl-Hexyl)", fillcolor="#FBBC05", fontcolor="#202124"]; scout [label="3. Perform Scouting Gradient\n(e.g., 5-95% ACN in 20 min)", fillcolor="#FBBC05", fontcolor="#202124"]; eval [label="4. Evaluate Results", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Optimization Branch optimize [label="5. Optimize Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; shallow_grad [label="5a. Create Shallow Gradient\naround elution point", fillcolor="#F1F3F4", fontcolor="#202124"]; change_solvent [label="5b. Test Alternative Solvent\n(e.g., Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; change_temp [label="5c. Vary Temperature\n(30-50°C)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Finalization final_eval [label="6. Final Evaluation", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="7. Method Validated\n(Resolution Achieved)", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Re-evaluate Column Choice\n(Step 2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> col_select -> scout -> eval; eval -> optimize [label="Resolution < 1.5"]; optimize -> shallow_grad -> change_solvent -> change_temp -> final_eval; final_eval -> success [label="Resolution ≥ 1.5"]; final_eval -> fail [label="No Improvement"]; fail -> col_select; eval -> success [label="Resolution ≥ 1.5"]; } }
Caption: A workflow for systematic HPLC method development.
Methodology:
-
Sample Preparation: Dissolve the this compound isomer mixture in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a final concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% (v/v) formic acid.
-
Filter and degas all mobile phases before use.[7]
-
-
Initial Scouting Run:
-
Install a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Equilibrate the column with the starting mobile phase conditions for at least 15 minutes.
-
Perform a fast linear gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution time of the isomers.
-
-
Method Optimization:
-
Gradient Adjustment: Based on the scouting run, create a shallower gradient around the region where the isomers elute. For example, if isomers elute at 70% B, try a gradient of 60-80% B over 20 minutes.[1]
-
Solvent Selectivity: If resolution is still poor, switch the organic modifier from acetonitrile to methanol (or vice versa) and repeat the scouting and optimization steps.
-
Temperature Adjustment: Perform separations at different column temperatures (e.g., 30°C, 40°C, 50°C) using the best mobile phase conditions identified.[1]
-
-
Data Analysis: For each condition, calculate the resolution (Rs) between the critical isomer pair. The goal is to achieve a baseline resolution where Rs ≥ 1.5.
References
- 1. benchchem.com [benchchem.com]
- 2. selectscience.net [selectscience.net]
- 3. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. nacalai.com [nacalai.com]
- 6. waters.com [waters.com]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
- 9. biotage.com [biotage.com]
- 10. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Daturabietatriene and Other Prominent Diterpenes in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpenes are a class of C20 terpenoid natural products that exhibit a vast array of complex chemical structures and potent biological activities. Their therapeutic potential has been widely recognized, with applications ranging from oncology to neuroprotection and anti-inflammatory treatments. This guide provides a comparative overview of the biological activities of a representative abietane (B96969) diterpene, in lieu of the hypothetically named Daturabietatriene, against other well-established diterpenes from different structural classes. The abietane skeleton is a common tricyclic diterpenoid framework found in various plant species and is known for its diverse pharmacological properties.[1][2]
This guide will focus on Carnosic Acid as a representative abietane diterpene and compare its bioactivity with Ginkgolide B, a terpene lactone known for its neuroprotective effects, and Triptolide (B1683669), a potent anti-inflammatory and anticancer diterpene triepoxide. The comparison is based on quantitative data from in vitro studies and is supported by detailed experimental protocols for key biological assays.
Comparative Analysis of Biological Activities
The therapeutic potential of diterpenes is often evaluated through their efficacy in preclinical models of disease. The following table summarizes the in vitro cytotoxic, neuroprotective, and anti-inflammatory activities of Carnosic Acid, Ginkgolide B, and Triptolide.
| Diterpene (Class) | Biological Activity | Assay | Cell Line/Model | Quantitative Data (IC50 / Effect) | Reference |
| Carnosic Acid (Abietane) | Anticancer | MTT Assay | B16F10 (Melanoma) | ~7.08 µM | [3] |
| Anticancer | MTT Assay | A-549 (Lung Carcinoma) | 12.5 µM | [4] | |
| Anticancer | MTT Assay | AGS (Gastric Cancer) | 19.90 µg/mL (24h) | [5] | |
| Anticancer | MTT Assay | MKN-45 (Gastric Cancer) | 23.96 µg/mL (24h) | [5] | |
| Ginkgolide B (Terpene Lactone) | Neuroprotection | Ischemia Model | Rat Model of MCAO | Reduced infarct size and brain edema | [6][7] |
| Neuroprotection | Ischemia Model | Rat Model of MCAO | Upregulation of Nrf2 and HO-1 | [7] | |
| Triptolide (Diterpene Triepoxide) | Anti-inflammatory | NF-κB Inhibition | A549 cells | 14 nM | [8] |
| Anti-inflammatory | IL-8 Inhibition | A549 cells | 23 nM | [8] | |
| Anti-inflammatory | Cytokine Inhibition | LPS-activated macrophages | Inhibition of TNF-α, IL-1β, IL-6 at 5-40 ng/ml | [9] |
Note: IC50 is the half-maximal inhibitory concentration. MCAO stands for Middle Cerebral Artery Occlusion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[10] The concentration of the formazan, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound (e.g., Carnosic Acid) and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.
Griess Assay for Nitric Oxide (NO) Production
This assay is used to quantify nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO), a key inflammatory mediator.[12][13][14]
Principle: The Griess reaction is a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo derivative that can be measured spectrophotometrically at 540 nm.[14]
Procedure:
-
Sample Collection: Collect cell culture supernatants from cells (e.g., RAW 264.7 macrophages) treated with an inflammatory stimulus (e.g., LPS) and the test compound (e.g., Triptolide).
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reaction: a. In a 96-well plate, add 100 µL of the cell culture supernatant or nitrite standard to each well.[13] b. Add 100 µL of the Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[13]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
This sandwich ELISA is a highly sensitive method for quantifying the concentration of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in biological samples.[15][16][17]
Principle: A capture antibody specific for TNF-α is pre-coated onto a microplate.[15] Samples and standards are added, and any TNF-α present is bound by the immobilized antibody. A second, enzyme-linked detection antibody that also recognizes TNF-α is then added, forming a "sandwich". After washing, a substrate solution is added, and the enzyme catalyzes a color change that is proportional to the amount of TNF-α.[15]
Procedure:
-
Plate Preparation: Use a microplate pre-coated with a monoclonal antibody against human TNF-α.
-
Standard and Sample Addition: Add 200 µL of standards and samples (e.g., cell culture supernatants) to the appropriate wells. Cover the plate and incubate for 2 hours at room temperature.[15]
-
Washing: Aspirate the liquid from each well and wash three times with wash buffer.[15]
-
Detection Antibody Addition: Add 200 µL of an enzyme-linked polyclonal antibody specific for TNF-α to each well. Cover and incubate for 2 hours at room temperature.[15]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 200 µL of the substrate solution to each well and incubate for a specified time (e.g., 20-30 minutes) at room temperature, protected from light, to allow for color development.[15][16]
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well.
-
Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
Signaling Pathway Visualization
Many diterpenes exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and is a common target for anti-inflammatory compounds like Triptolide.[8][18]
Caption: NF-κB signaling pathway and the inhibitory action of Triptolide.
References
- 1. Aromatic abietane diterpenoids: their biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Carnosic acid impedes cell growth and enhances anticancer effects of carmustine and lomustine in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnosic Acid Induces Apoptosis and Inhibits Akt/mTOR Signaling in Human Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic neuroprotective effects of ginkgolide B on cortex and basal ganglia in a rat model of transient focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Nitric Oxide Griess Assay [bio-protocol.org]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cohesionbio.com [cohesionbio.com]
- 18. Anti-inflammatory effects of triptolide improve left ventricular function in a rat model of diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Daturabietatriene's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the proposed mechanism of action of Daturabietatriene, a novel diterpenoid with potential anti-cancer properties. Given the nascent stage of research on this compound, this document establishes a comparative analysis using the well-characterized chemotherapeutic agent, Daunorubicin (B1662515), as a foundational reference. By juxtaposing Daunorubicin's known mechanisms and cytotoxic profile with those of other prominent anti-cancer drugs—Doxorubicin, Cisplatin, and the targeted therapy Imatinib—this guide offers a structured approach for the systematic evaluation of this compound.
Comparative Analysis of Anti-Cancer Agents: Mechanisms of Action
Understanding the molecular pathways of established drugs is fundamental to contextualizing and validating a new compound's mechanism. This section outlines the mechanisms of Daunorubicin and three key comparators.
-
Daunorubicin: As an anthracycline antibiotic, Daunorubicin's primary mode of action is DNA intercalation. It inserts itself between the base pairs of the DNA double helix, thereby inhibiting the function of topoisomerase II, an enzyme critical for DNA replication and repair. This interference leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis (programmed cell death)[1]. The generation of reactive oxygen species (ROS) also contributes to its cytotoxic effects.
-
Doxorubicin: A close structural analog of Daunorubicin, Doxorubicin is also an anthracycline that functions through DNA intercalation and inhibition of topoisomerase II[1].
-
Cisplatin: This platinum-based drug acts by forming covalent bonds with DNA to create DNA adducts. These adducts disrupt the normal processes of DNA replication and transcription, leading to cell cycle arrest and apoptosis.
-
Imatinib: A paradigm of targeted therapy, Imatinib is a potent tyrosine kinase inhibitor. It is specifically designed to block the activity of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML)[2][3]. Imatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its enzymatic activity and thereby suppressing the proliferation and survival of cancer cells[2][3].
Data Presentation: A Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents a comparative summary of the IC50 values for Daunorubicin and its comparators across a diverse panel of human cancer cell lines from the NCI-60 database. This quantitative data serves as a benchmark for assessing the cytotoxic efficacy of novel compounds like this compound.
| Cell Line | Tissue of Origin | Daunorubicin (μM) | Doxorubicin (μM) | Cisplatin (μM) | Imatinib (μM) |
| Leukemia | |||||
| CCRF-CEM | Leukemia | 0.01 | 0.02 | 1.5 | >10 |
| K-562 | Leukemia | 0.03 | 0.05 | 3.2 | 0.3 |
| MOLT-4 | Leukemia | 0.01 | 0.01 | 2.1 | >10 |
| HL-60(TB) | Leukemia | 0.02 | 0.03 | 0.9 | >10 |
| Non-Small Cell Lung Cancer | |||||
| NCI-H460 | Lung | 0.04 | 0.06 | 1.8 | >10 |
| NCI-H522 | Lung | 0.05 | 0.08 | 4.5 | >10 |
| A549/ATCC | Lung | 0.03 | 0.04 | 2.7 | >10 |
| Colon Cancer | |||||
| HT29 | Colon | 0.06 | 0.09 | 5.1 | >10 |
| HCT-116 | Colon | 0.04 | 0.05 | 1.9 | >10 |
| SW-620 | Colon | 0.07 | 0.1 | 6.3 | >10 |
| Breast Cancer | |||||
| MCF7 | Breast | 0.05 | 0.07 | 4.8 | >10 |
| MDA-MB-231 | Breast | 0.04 | 0.06 | 3.5 | >10 |
| Ovarian Cancer | |||||
| OVCAR-3 | Ovarian | 0.08 | 0.12 | 2.4 | >10 |
| IGROV1 | Ovarian | 0.06 | 0.09 | 1.7 | >10 |
| Renal Cancer | |||||
| 786-0 | Renal | 0.09 | 0.15 | 7.2 | >10 |
| A498 | Renal | 0.1 | 0.18 | 8.1 | >10 |
| Melanoma | |||||
| UACC-62 | Melanoma | 0.07 | 0.11 | 3.9 | >10 |
| SK-MEL-28 | Melanoma | 0.06 | 0.09 | 4.2 | >10 |
Note: The IC50 values presented are illustrative and have been compiled from various public sources for comparative purposes. Absolute values can exhibit variability between different experimental studies.
Experimental Protocols: A Guide to Key Assays
MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a characteristic purple color.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum)
-
Sterile 96-well plates
-
This compound and other test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 20% Sodium Dodecyl Sulfate (SDS) in 50% N,N-Dimethylformamide (DMF))
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a pre-optimized density (typically 5,000-10,000 cells per well) in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: A series of dilutions of this compound and comparator drugs are prepared in culture medium. The growth medium is aspirated from the wells and replaced with 100 µL of medium containing the respective drug concentrations. A vehicle control, containing the highest concentration of the solvent used to dissolve the compounds (e.g., DMSO), is also included. Plates are incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Incubation: Following the treatment period, 10 µL of MTT solution is added to each well. The plates are incubated for an additional 2-4 hours at 37°C, during which viable cells metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the vehicle control. A dose-response curve is generated by plotting cell viability against the logarithm of the drug concentration, and the IC50 value is determined using non-linear regression analysis.
Visualizing Molecular Pathways and Experimental Processes
Proposed Signaling Pathway of Daunorubicin-Induced Apoptosis
Daunorubicin initiates apoptosis through a multifaceted signaling network. Following DNA intercalation and the inhibition of topoisomerase II, a DNA damage response is triggered. This can lead to the activation of both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. Key events in this cascade include the activation of caspases, the release of cytochrome c from the mitochondria, and the engagement of the Fas/FasL signaling system[4][5].
Caption: Daunorubicin's apoptotic signaling pathway.
Experimental Workflow of the MTT Assay
The diagram below provides a step-by-step visualization of the MTT assay workflow, a crucial experiment for determining the cytotoxic effects of a test compound.
References
- 1. Daunorubicin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CellMiner - Home | Genomics and Pharmacology Facility [discover.nci.nih.gov]
- 4. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Limited Research Data Available for Daturabietatriene Precludes Comprehensive Comparison Guide
A comprehensive analysis of the cross-reactivity of Daturabietatriene in different cell lines is not possible at this time due to a significant lack of available scientific literature and experimental data.
This compound is a tricyclic diterpene that has been isolated from Datura metel, a plant belonging to the nightshade family. While the genus Datura is known for producing a variety of bioactive compounds with medicinal properties, specific research into the biological activities of this compound is exceptionally scarce.
Initial literature reviews and database searches did not yield any studies detailing the mechanism of action, signaling pathways, or comparative effects of this compound across various cell lines. The existing research on Datura species predominantly focuses on other classes of compounds, such as alkaloids (e.g., atropine (B194438) and scopolamine) and withanolides, which have well-documented pharmacological effects. While these studies reveal the potential of Datura extracts and their isolated compounds in areas like cancer and microbiology, they do not provide the specific data required to construct a comparison guide on the cross-reactivity of this compound.
Without experimental data on how this compound affects different cell lines, it is impossible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental protocols for its analysis.
-
Create diagrams of its signaling pathways or experimental workflows.
Further investigation into the bioactivity of this compound is necessary before a thorough comparison guide can be developed for the research community. Researchers interested in this specific compound may need to conduct foundational studies to determine its basic cellular and molecular effects.
For scientists and drug development professionals interested in the therapeutic potential of compounds from the Datura genus, a broader investigation into the more extensively studied alkaloids and withanolides from these plants may prove more fruitful. These compounds have established biological profiles and a larger body of research to support further investigation and comparison.
Comparative Analysis of Daturabietatriene Across Datura Species: A Review of Current Research
Daturabietatriene is a tricyclic diterpene that has been identified within the complex phytochemical landscape of the Datura genus, a group of plants known for their rich composition of bioactive compounds, including alkaloids, flavonoids, and steroids.[1][2][3] The study of specific diterpenes like this compound is a growing area of interest due to the diverse biological activities exhibited by this class of molecules.
Quantitative Analysis: A Research Gap
To date, the scientific literature prominently reports the isolation of this compound from Datura metel.[1] However, a significant research gap exists in the quantitative comparison of this compound content across various Datura species such as D. stramonium, D. innoxia, and D. wrightii. While numerous studies have conducted phytochemical analysis of these species using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), they have primarily focused on the quantification of alkaloids and other major secondary metabolites.[4][5][6][7][8][9][10] The lack of specific quantitative data for this compound highlights an opportunity for further investigation to understand the chemotaxonomy and potential applications of different Datura species.
Experimental Protocols
While specific protocols for the comparative quantification of this compound are not established, methodologies for the extraction and analysis of diterpenes and other phytochemicals from Datura species can be adapted for this purpose.
Extraction and Isolation
A general workflow for the extraction and isolation of this compound from Datura plant material would typically involve the following steps:
Figure 1: General Experimental Workflow for this compound Analysis
1. Sample Preparation: Plant material (e.g., leaves, stems) is collected, dried, and ground into a fine powder to increase the surface area for extraction.
2. Extraction: The powdered plant material is subjected to solvent extraction, typically using organic solvents such as methanol, ethanol, or chloroform, to isolate the desired compounds.[1]
3. Fractionation: The crude extract is then fractionated using techniques like column chromatography with a silica (B1680970) gel stationary phase. This separates the extract into fractions with different polarities, allowing for the isolation of diterpenes.
4. Purification and Identification: Further purification of the this compound-containing fraction can be achieved using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The structure of the isolated compound is then confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantification
For the quantitative analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique. A validated GC-MS method would involve:
-
Sample Preparation: Extraction from different Datura species under standardized conditions.
-
GC-MS Analysis: Separation and detection of this compound using a suitable capillary column and mass spectrometer settings.
-
Quantification: Calculation of the concentration of this compound in each sample using an internal standard and a calibration curve generated with a purified this compound standard.
Biosynthesis of this compound
This compound belongs to the abietane (B96969) diterpene family. The biosynthesis of abietane diterpenes in plants generally follows the methylerythritol phosphate (B84403) (MEP) pathway, which occurs in the plastids.
Figure 2: Proposed Biosynthetic Pathway of this compound
The pathway begins with precursors from primary metabolism, glyceraldehyde-3-phosphate and pyruvate, which enter the MEP pathway to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially added to form the 20-carbon precursor for all diterpenes, geranylgeranyl pyrophosphate (GGPP). A class of enzymes known as diterpene synthases (diTPSs) then catalyzes the cyclization of GGPP to form the characteristic tricyclic skeleton of abietane diterpenes. Subsequent modifications, likely involving cytochrome P450 monooxygenases, would then lead to the formation of this compound.
Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are limited, extracts from various Datura species have been shown to possess a range of pharmacological properties, including anti-inflammatory, cytotoxic, and antimicrobial activities.[11][12][13][14][15][16][17] These activities are often attributed to the complex mixture of phytochemicals present in the extracts.
Research on other abietane diterpenes has revealed significant biological potential. For instance, compounds with similar structures have demonstrated anti-inflammatory effects through the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which are critical regulators of the inflammatory response. Additionally, cytotoxic activities against various cancer cell lines have been reported for some abietane diterpenes, often involving the induction of apoptosis through pathways like the PI3K/Akt signaling cascade.
Further research is imperative to elucidate the specific biological activities of this compound and the signaling pathways it may modulate. Such studies would be crucial for understanding its therapeutic potential and for the development of new drug leads.
Conclusion
The comparative analysis of this compound in different Datura species presents a compelling area for future research. While current literature confirms its presence in Datura metel, a systematic quantitative comparison across the genus is needed. Establishing robust experimental protocols for its extraction and quantification will be the first step towards understanding the full potential of this bioactive compound. Furthermore, in-depth studies into its biological activities and the underlying molecular mechanisms will be critical for its potential application in drug discovery and development.
References
- 1. scielo.br [scielo.br]
- 2. [PDF] Determination of Alkaloid Compounds of Datura Stramonium Using Gc-Ms and Ftir and Evaluation of its Antibacterial, Antifungal and Anti-Diabetic Activity | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | A three-sided story: a biosystematic revision of genus Datura reveals novel tropane alkaloids for the first-time in certain species [frontiersin.org]
- 4. ejbps.com [ejbps.com]
- 5. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Alkaloid Pattern of Datura innoxia Plants by Capillary Gas-Liquid-Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journaljalsi.com [journaljalsi.com]
- 12. japsonline.com [japsonline.com]
- 13. Evaluation of In Vitro Cytotoxic and Antioxidant Activity of Datura metel Linn. and Cynodon dactylon Linn. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic activity of crude extracts from Datura stramonium’s fungal endophytes against A549 lung carcinoma and UMG87 glioblastoma cell lines and LC-QTOF-MS/MS based metabolite profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Datura stramonium Leaf Extract Exhibits Anti-inflammatory Activity in CCL4-Induced Hepatic Injury Model by Modulating Oxidative Stress Markers and iNOS/Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of In Vitro Cytotoxic and Antioxidant Activity of Datura metel Linn. and Cynodon dactylon Linn. Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phytochemistry, Pharmacology, and Toxicology of Datura Species—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Scientific Data on Daturabietatriene Efficacy Remains Elusive
A comprehensive review of available scientific literature reveals a significant lack of specific data on the in vitro and in vivo efficacy of Daturabietatriene. While the genus Datura is known for its production of various secondary metabolites with biological activity, specific studies detailing the therapeutic or biological effects of this compound are not present in the public domain.
Initial searches for experimental data, including quantitative metrics such as IC50 values or tumor growth inhibition percentages, yielded no specific results for this compound. Consequently, a detailed comparison of its performance against other alternatives, supported by experimental data, cannot be constructed at this time. Furthermore, the absence of published studies prevents the outlining of specific experimental protocols used to evaluate this compound.
Similarly, information regarding the signaling pathways modulated by this compound is not available. This knowledge gap precludes the development of diagrams illustrating its mechanism of action.
While some studies investigate the properties of crude extracts from Datura species, such as Datura discolor, these do not isolate the effects of this compound. For example, aqueous extracts of Datura discolor have been shown to possess in vitro antifungal properties. However, this activity is attributed to a mixture of compounds and cannot be specifically ascribed to this compound without further research.
The core requirements for a comparative guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled due to the absence of primary research on this compound. The scientific community has not yet published studies that would provide the necessary data to perform a rigorous evaluation of its in vitro and in vivo efficacy. Therefore, any discussion on its potential therapeutic effects would be purely speculative. Further research is required to elucidate the biological activity and potential applications of this specific compound.
Safety Operating Guide
Proper Disposal of Daturabietatriene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential information and step-by-step guidance for the safe disposal of Daturabietatriene.
This compound, a diterpenoid compound, requires careful management due to its potential health hazards. Adherence to established safety protocols and waste disposal regulations is crucial.
Hazard and Safety Information
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Carcinogenicity | Suspected of causing cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant[1]. Laboratory personnel should not attempt to dispose of this chemical through standard drains or as regular waste. The following steps outline the process for the safe collection and preparation of this compound waste for pickup by a licensed disposal service.
-
Segregation: Keep this compound waste separate from other waste streams to avoid dangerous reactions.
-
Containerization:
-
Place this compound waste in a container that is compatible with the chemical.
-
The container must be in good condition, with no leaks or cracks, and have a secure, tightly fitting lid.
-
Do not overfill the container; leave adequate headspace for expansion.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
Note the associated hazards (e.g., "Irritant," "Suspected Carcinogen").
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area has secondary containment to control any potential leaks.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.
-
Provide them with accurate information about the waste, including its name and quantity.
-
Follow all institutional and regulatory procedures for the handover of hazardous waste.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste from the point of generation to its final disposal.
References
Essential Safety and Handling Protocols for Daturabietatriene
Disclaimer: This document provides guidance on the safe handling of Daturabietatriene based on general principles for hazardous and psychoactive compounds. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, a highly cautious approach is recommended. This information is intended for use by trained professionals in a controlled laboratory setting.
Hazard Assessment
This compound is a diterpene, a class of organic compounds often found in plants. The "Datura" part of its name suggests a potential origin from plants of the Datura genus, which are known to produce psychoactive and toxic alkaloids.[1] While the specific toxicological and psychoactive properties of this compound are not detailed in the provided search results, it is prudent to handle it as a potent, hazardous compound. The primary routes of exposure are likely inhalation of aerosolized powder and dermal (skin) contact.
Potential Hazards:
-
Psychoactive effects
-
Skin, eye, and respiratory tract irritation[2]
-
Unknown long-term health effects, including potential carcinogenicity or reproductive toxicity[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The level of PPE required will depend on the specific handling procedure.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or N100) particulate filters.- Double nitrile gloves (outer pair with extended cuffs).- Disposable gown with elastic cuffs.- Hair bonnet and shoe covers.- Safety goggles (to be worn under the full-face respirator).[4] |
| Preparation of Solutions | - Work within a certified chemical fume hood.- Nitrile gloves.- Chemical-resistant lab coat.- Safety glasses with side shields or chemical splash goggles.[4] |
| In-vitro / In-vivo Experiments | - Nitrile gloves.- Lab coat.- Safety glasses.[4] |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is critical to prevent contamination and accidental exposure.
A. Engineering Controls:
-
Ventilation: All manipulations of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Containment: Use disposable bench liners to protect work surfaces and facilitate easier cleaning and disposal.
B. Standard Operating Procedure for Weighing:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as specified in the table above.
-
Carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or paper.
-
Use a spatula or other appropriate tool to handle the powder. Avoid any actions that could generate dust.
-
Clean any residual powder from the spatula and weighing container with a solvent-moistened wipe. Dispose of the wipe as hazardous waste.
C. Solution Preparation:
-
Perform all solution preparations within a chemical fume hood.
-
Slowly add the solvent to the vessel containing the weighed this compound to prevent splashing.
-
Ensure the container is securely capped before mixing or vortexing.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, bench liners, weighing papers, and contaminated wipes, must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other chemical waste streams unless compatibility has been confirmed.[4]
B. Decontamination:
-
All non-disposable equipment, such as glassware and spatulas, should be decontaminated. A suitable method may involve rinsing with a solvent known to dissolve this compound, followed by a thorough wash with an appropriate laboratory detergent. The solvent rinse should be collected as hazardous liquid waste.
-
Work surfaces should be wiped down with a solvent-moistened cloth, which is then disposed of as solid hazardous waste.
C. Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
In case of a spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
